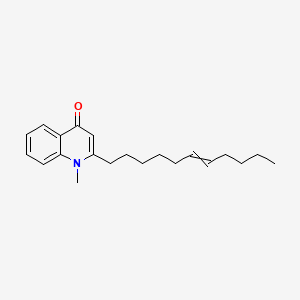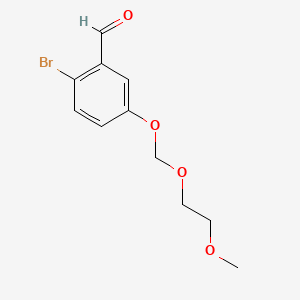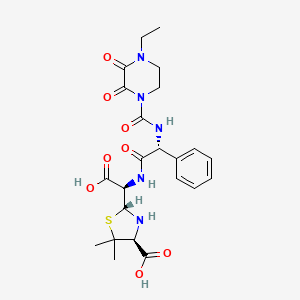
Serotonin β-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Serotonin β-D-Glucuronide is a metabolite of serotonin, a neurotransmitter involved in the regulation of mood, appetite, and sleep. This compound is formed through the conjugation of serotonin with glucuronic acid, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase . This process is part of the body’s detoxification mechanism, converting lipophilic substances into more hydrophilic forms for easier excretion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Serotonin β-D-Glucuronide typically involves the enzymatic reaction of serotonin with UDP-glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to serotonin, forming the glucuronide conjugate .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express high levels of UDP-glucuronosyltransferase. These microorganisms can be cultured in bioreactors, where they convert serotonin to its glucuronide form under controlled conditions .
化学反応の分析
Types of Reactions: Serotonin β-D-Glucuronide primarily undergoes hydrolysis and deconjugation reactions. The hydrolysis of the glucuronide bond can be catalyzed by β-glucuronidase enzymes, releasing free serotonin and glucuronic acid .
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme, physiological pH, and temperature.
Deconjugation: Bacterial β-glucuronidase in the gut microbiota.
Major Products Formed:
Hydrolysis: Free serotonin and glucuronic acid.
Deconjugation: Free serotonin.
科学的研究の応用
Serotonin β-D-Glucuronide has several applications in scientific research:
Neuroscience: Used to study the metabolism and regulation of serotonin in the brain.
Pharmacology: Investigated for its role in drug metabolism and detoxification processes.
Toxicology: Utilized in studies examining the detoxification pathways of various xenobi
特性
CAS番号 |
18186-43-1 |
|---|---|
分子式 |
C16H20N2O7 |
分子量 |
352.34 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O7/c17-4-3-7-6-18-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16,18-21H,3-4,17H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 |
InChIキー |
QALKNDMLQRCLGT-JHZZJYKESA-N |
異性体SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=CN2)CCN |
SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCN |
正規SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCN |
同義語 |
3-(2-Aminoethyl)-1H-indol-5-yl β-D-Glucopyranosiduronic acid; 5-Hydroxytryptamine O-Glucuronide; 5-Hydroxytryptamine Glucuronide; |
製品の起源 |
United States |
Q1: How does the gut microbiota influence levels of free serotonin in the gastrointestinal tract?
A1: The research demonstrates that the gut microbiota plays a crucial role in regulating free serotonin levels in the GI tract []. Bacteria within the gut possess enzymes, such as β-glucuronidase, which can cleave Serotonin β-D-glucuronide (5-HT-GLU), a conjugated form of serotonin []. This cleavage results in the release of free serotonin []. The study showed that germ-free mice, lacking gut microbiota, exhibited no detectable β-glucuronidase activity, highlighting the microbial origin of this enzymatic activity []. Furthermore, factors impacting the composition and activity of the gut microbiota, such as antibiotic administration, were shown to directly influence β-glucuronidase activity and consequently, free serotonin levels []. This underscores the significant interplay between the gut microbiota, its enzymatic activity, and the availability of free serotonin in the gastrointestinal tract.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


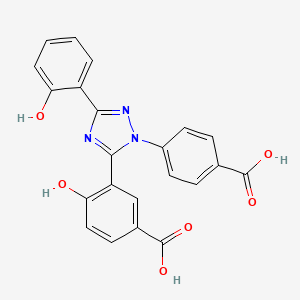
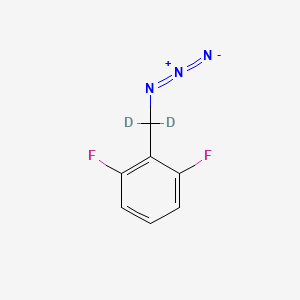
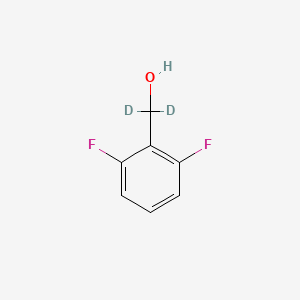
![2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584579.png)
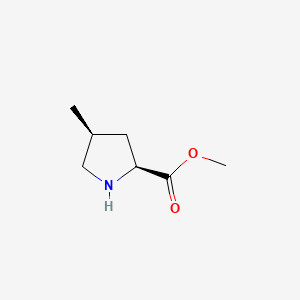

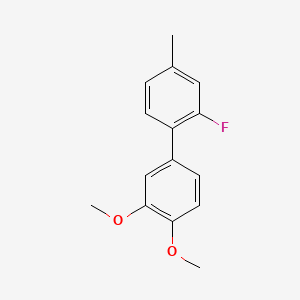

![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584588.png)
